N-(Hydroxymethyl)-N-vinylacetamide
Description
Historical Context of N-Vinyl Amide Derivatives in Polymer Chemistry
The development of N-vinyl amide derivatives has been a significant thread in the tapestry of polymer chemistry for over half a century. The journey of N-vinylacetamide (NVA), the parent compound of N-(Hydroxymethyl)-N-vinylacetamide, began with its introduction in the United States in 1967. wikipedia.org For many years, while recognized as a polymerizable monomer, its large-scale industrial production remained a challenge. A significant breakthrough occurred in 1997 when Showa Denko K.K. successfully industrialized NVA, making it more accessible for a wide range of applications. wikipedia.org
This development placed NVA alongside other prominent N-vinyl amides like N-vinylpyrrolidone (NVP) and N-vinylformamide (NVF), which had already established their importance in various industrial and biomedical fields. wikipedia.orgicdst.org The polymers derived from these monomers, such as poly(N-vinylacetamide) (PNVA), are known for their hydrophilicity, biocompatibility, and, in some cases, thermoresponsive behavior. wikipedia.org The ability to control the polymerization of these monomers through techniques like reversible addition-fragmentation chain-transfer (RAFT) polymerization has further expanded their utility, allowing for the creation of well-defined block copolymers and other complex architectures. google.com The historical progression of N-vinyl amides from academic curiosities to industrial-scale monomers provides a rich context for understanding the potential of new derivatives like this compound.
Significance of the Hydroxymethyl Amide Moiety in Monomer Design
The introduction of a hydroxymethyl group to the amide nitrogen is a strategic design choice aimed at imparting specific reactive capabilities to the monomer and the resulting polymer. The hydroxymethyl amide moiety, -N-CH₂OH, is a versatile functional group known for its ability to undergo a variety of chemical transformations.
One of the most significant aspects of the hydroxymethyl group is its capacity for crosslinking. Under the influence of heat or acidic conditions, the hydroxymethyl groups can condense with each other or with other reactive sites on the polymer chains, releasing water and forming stable methylene (B1212753) or ether linkages. This process can convert a thermoplastic polymer into a thermoset material, enhancing its mechanical strength, thermal stability, and solvent resistance. This principle is well-documented in other polymer systems, such as those involving phenol-formaldehyde resins, where hydroxymethylphenols are key intermediates in the formation of the crosslinked Bakelite structure. icdst.org
Furthermore, the hydroxymethyl group serves as a handle for post-polymerization modification. Its reactivity allows for the grafting of other molecules onto the polymer backbone, enabling the fine-tuning of polymer properties for specific applications. The inherent polarity of the hydroxymethyl group is also expected to increase the hydrophilicity of the polymer, potentially influencing its solubility in aqueous media and its adhesion to polar substrates. The use of N-hydroxymethyl acrylamide (B121943) (NMA) to modify polymers like polyvinyl acetate (B1210297) has demonstrated the ability of the hydroxymethyl group to improve properties such as low-temperature resistance.
Interactive Data Tables
Physical Properties of N-Vinylacetamide
| Property | Value |
| Molar Mass | 85.106 g·mol⁻¹ wikipedia.org |
| Appearance | White solid wikipedia.org |
| Melting Point | 54 °C (129 °F; 327 K) wikipedia.org |
| Boiling Point | 96 °C (205 °F; 369 K) wikipedia.org |
| Solubility in Water | Soluble wikipedia.org |
Properties of Poly(N-vinylacetamide)
| Property | Description | Reference |
| Appearance | White powder | wikipedia.org |
| Solubility in Water | Soluble | wikipedia.org |
| pH Stability | Able to thicken across a wide pH range | wikipedia.org |
| Salt Tolerance | Able to thicken high salt concentration solutions | wikipedia.org |
| Chemical Resistance | Resistant to acids and alkalis | wikipedia.org |
| Thermal Resistance | Resistant to heat | wikipedia.org |
| Adhesion | Exhibits adhesion and pressure-sensitive adhesion | wikipedia.org |
Structure
3D Structure
Properties
CAS No. |
83579-26-4 |
|---|---|
Molecular Formula |
C5H9NO2 |
Molecular Weight |
115.13 g/mol |
IUPAC Name |
N-ethenyl-N-(hydroxymethyl)acetamide |
InChI |
InChI=1S/C5H9NO2/c1-3-6(4-7)5(2)8/h3,7H,1,4H2,2H3 |
InChI Key |
RTXGMZRJRSWDRN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(CO)C=C |
Origin of Product |
United States |
Synthetic Routes and Methodologies for N Hydroxymethyl N Vinylacetamide
Conventional Organic Synthesis Approaches
The synthesis of N-(Hydroxymethyl)-N-vinylacetamide is not extensively documented in dedicated literature. However, its preparation can be logically deduced from established methods for the synthesis of its core structural components: the N-hydroxymethyl amide and the N-vinyl amide moieties. Two plausible synthetic strategies emerge from the existing chemical literature.
The first approach is a two-step process commencing with the synthesis of N-(hydroxymethyl)acetamide. This intermediate is readily prepared through the reaction of acetamide (B32628) with formaldehyde (B43269), typically in an aqueous solution with a base catalyst like potassium carbonate. orgsyn.org The resulting N-(hydroxymethyl)acetamide is a hygroscopic, colorless oil. orgsyn.orgchemicalbook.com The subsequent and more challenging step would be the vinylation of this intermediate. The direct vinylation of amides can be achieved using acetylene, often catalyzed by a base. wikipedia.orgwikipedia.org This method, pioneered by Walter Reppe, is a common industrial process for producing N-vinyl compounds like N-vinylpyrrolidone. wikipedia.org
A second potential route involves the hydroxymethylation of a pre-existing N-vinylacetamide monomer. N-vinylacetamide (NVA) can be synthesized through various methods, including the pyrolysis of N-(α-methoxyethyl)acetamide. capes.gov.brgoogle.com This precursor is obtained from the reaction of acetamide, acetaldehyde, and methanol. capes.gov.br Once N-vinylacetamide is obtained, it could theoretically be reacted with formaldehyde to introduce the hydroxymethyl group onto the nitrogen atom. This reaction would likely require careful control of conditions to prevent polymerization of the vinyl group.
| Reactants | Intermediates/Products | Synthesis Method |
| Acetamide, Formaldehyde | N-(hydroxymethyl)acetamide | Base-catalyzed condensation orgsyn.org |
| N-(hydroxymethyl)acetamide, Acetylene | This compound | Base-catalyzed vinylation wikipedia.org |
| Acetamide, Acetaldehyde, Methanol | N-(α-methoxyethyl)acetamide | One-step reaction capes.gov.br |
| N-(α-methoxyethyl)acetamide | N-vinylacetamide | Pyrolysis capes.gov.brgoogle.com |
| N-vinylacetamide, Formaldehyde | This compound | Hydroxymethylation |
Functional Group Transformations for N-Vinyl Amide Derivatives
The chemical reactivity of this compound is dictated by its two primary functional groups: the N-hydroxymethyl group and the N-vinyl group. These sites offer opportunities for a variety of chemical modifications to create novel derivatives.
The N-hydroxymethyl group is a versatile handle for further synthetic transformations. For instance, the hydroxyl group can undergo esterification or etherification reactions. It has been demonstrated that the N-hydroxymethyl group can be utilized in stereoselective syntheses, for example, by participating in intramolecular conjugate additions. researchgate.net This suggests that the hydroxymethyl moiety in this compound could be a key element in designing stereocontrolled polymer architectures or in the synthesis of complex organic molecules. The stability of the N-hydroxymethyl group can be influenced by substitution on the nitrogen atom; for example, N-(hydroxymethyl)-N-methylbenzamide was found to be less stable than N-(hydroxymethyl)benzamide. nih.gov
The vinyl group of N-vinyl amides is susceptible to a range of reactions. It can undergo polymerization via radical mechanisms, which is a key property for its use in creating polymers. wikipedia.orgwikipedia.org Furthermore, the vinyl group can participate in various transition metal-catalyzed reactions. For example, palladium-catalyzed vinylic substitution reactions have been reported for N-vinyl amides. acs.org The vinyl group can also undergo addition reactions. For instance, primary and secondary amines can add to vinyl sulphones and sulphonamides, suggesting that similar additions could be possible with the activated vinyl group of this compound under specific conditions. rsc.org
| Functional Group | Reaction Type | Potential Products/Applications |
| N-Hydroxymethyl | Esterification/Etherification | Modified polymers with tailored properties |
| N-Hydroxymethyl | Intramolecular conjugate addition | Stereoselective synthesis of complex molecules researchgate.net |
| N-Vinyl | Radical Polymerization | Synthesis of functional polymers wikipedia.orgwikipedia.org |
| N-Vinyl | Palladium-catalyzed substitution | Synthesis of substituted vinyl amides acs.org |
| N-Vinyl | Amine Addition | Functionalization of the vinyl group rsc.org |
Emerging Biosynthetic Pathways and Natural Occurrence of Related Structures
While there is no specific evidence for the natural occurrence of this compound, the broader classes of amides and vinyl compounds are found in nature. Amide bonds are fundamental to the structure of peptides and proteins and are present in a wide array of natural products. researchgate.netresearchgate.net
The biosynthesis of N-vinyl compounds is less common. However, enzymatic methods for the polymerization of vinyl monomers are being explored as a "greener" alternative to traditional chemical methods. tudelft.nltudelft.nlspringerprofessional.de These processes typically use enzymes like laccases or peroxidases to generate radical species that initiate polymerization, rather than the direct enzymatic synthesis of the vinyl monomer itself. tudelft.nltudelft.nl
There is growing interest in the enzymatic synthesis of amides as a sustainable alternative to chemical methods. nih.gov Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been shown to effectively catalyze the formation of amide bonds between carboxylic acids and amines under mild conditions. nih.gov While these methods have not been applied to the synthesis of this compound, they represent a potential future direction for its "green" production, possibly by combining enzymatic amidation with a subsequent vinylation or hydroxymethylation step. The direct enzymatic synthesis of a molecule like this compound from simple precursors remains a significant challenge for biocatalysis.
| Area | Findings |
| Natural Products | Amide-containing natural products are widespread. researchgate.netresearchgate.net |
| Biosynthesis of Vinyl Polymers | Enzymatic radical initiation using laccases or peroxidases is a known method for polymerizing vinyl monomers. tudelft.nltudelft.nlspringerprofessional.de |
| Enzymatic Amide Synthesis | Lipases can catalyze the formation of amide bonds from carboxylic acids and amines. nih.gov |
Homopolymerization of N Hydroxymethyl N Vinylacetamide
Free Radical Polymerization Kinetics and Mechanisms
Conventional free radical polymerization (FRP) is a fundamental method for polymerizing vinyl monomers like HMVAM. The process follows the classical three stages: initiation, propagation, and termination.
Initiation: The process begins with the decomposition of an initiator (e.g., an azo compound like AIBN or a peroxide) to generate primary radicals (I → 2R•). These radicals then attack the vinyl group of the HMVAM monomer (M) to form an initiated monomer radical (M•). youtube.com The rate of initiation (Rᵢ) is influenced by the initiator's decomposition rate constant (kₔ) and its efficiency (f) in creating successful polymer chains. youtube.com
Rᵢ = 2 * f * kₔ * [I]
Propagation: The newly formed monomer radical rapidly adds to subsequent monomer molecules, leading to chain growth. This step is characterized by the propagation rate constant (kₚ).
Rₚ = kₚ * [M•] * [M]
Termination: The growth of polymer chains is concluded by termination reactions, primarily through combination (two growing chains coupling) or disproportionation (hydrogen transfer between two chains). This stage is governed by the termination rate constant (kₜ).
Rₜ = kₜ * [M•]²
Controlled Radical Polymerization (CRP) Techniques
To overcome the limitations of conventional FRP, such as broad molecular weight distributions and poor architectural control, controlled radical polymerization (CRP) techniques are employed. These methods, often termed "living" polymerizations, minimize irreversible termination reactions by establishing a dynamic equilibrium between active propagating radicals and dormant species. youtube.com
RAFT polymerization is a versatile CRP method that can be adapted for a wide range of monomers, including N-vinylamides. Control is achieved by adding a chain transfer agent (CTA), typically a thiocarbonylthio compound. The choice of CTA is critical and depends on the monomer's reactivity. For N-vinylamides, which are less activated monomers, xanthates and dithiocarbamates have proven more effective than the dithioesters and trithiocarbonates used for styrenes and acrylates. mdpi.comepa.gov
Research on the RAFT polymerization of the related monomer N-methyl-N-vinylacetamide (NMVA) has shown that polymers with predetermined molecular weights and relatively low dispersities (Đ < 1.5) can be synthesized. figshare.com Effective control was achieved using specific xanthate and dithiocarbamate (B8719985) CTAs at low temperatures (35 °C). figshare.com This success suggests a viable pathway for the controlled polymerization of HMVAM, likely requiring similar CTA classes.
| CTA Type | Example CTA for N-vinylamides | Polymerization Temperature | Resulting Dispersity (Đ) | Reference |
| Xanthate | Cyanomethyl O-ethyl carbonodithioate | 35 °C | < 1.5 | figshare.com |
| Dithiocarbamate | Cyanomethyl diphenylcarbamodithioate | 35 °C | < 1.5 | figshare.com |
| Dithiocarbamate | 2-Diphenylthiocarbamoylsulfanyl-2-methyl-propionic acid | 60-80 °C | ~1.24 | epa.gov |
This table presents data for RAFT polymerization of related N-vinylamides, which can inform the approach for N-(Hydroxymethyl)-N-vinylacetamide.
NMP utilizes a stable nitroxide radical (e.g., TEMPO) to reversibly cap the growing polymer chain end, establishing the equilibrium between active and dormant species. While NMP is highly effective for monomers like styrene, its application to N-vinylamides has been less explored. The technique is conceptually one of the simplest CRP methods but finding a suitable nitroxide/initiator system for the specific reactivity of N-vinylamides remains a challenge. youtube.com There is limited specific literature available detailing the successful NMP of HMVAM or other acyclic N-vinylamides.
ATRP is based on a reversible redox process catalyzed by a transition metal complex, typically involving copper. The catalyst transfers a halogen atom between the dormant polymer chain (capped with the halogen) and the active radical form. However, the ATRP of acrylamide-based monomers, including N,N-dimethylacrylamide, has been shown to be challenging. cmu.edu The amide functionality can complex with the copper catalyst, retarding the deactivation step and leading to a high concentration of radicals and uncontrolled termination reactions. cmu.edu
To circumvent the issue of metal contamination and catalyst complexation, metal-free ATRP systems, such as photoinduced electron transfer (PET-ATRP), are being developed. This approach has been suggested as a promising route for the controlled polymerization of NMVA, potentially yielding polymers suitable for biomedical applications where metal contamination is a concern. smolecule.com This strategy could likely be extended to HMVAM.
OMRP involves the use of organometallic complexes to control the polymerization. A notable example is Organotellurium-Mediated Radical Polymerization (TERP), which has been successfully applied to acyclic N-vinylamides like NMVA and N-vinylacetamide (NVA). smolecule.comresearchgate.net TERP has been shown to produce poly(N-vinylamide)s with controlled molecular weights and low dispersities (Đ < 1.25) while achieving high monomer conversion. smolecule.comresearchgate.net This makes it a highly effective method for producing well-defined polymers from this class of monomers.
Another OMRP technique involves organocobalt complexes. This method has been particularly noted for its ability to influence the stereochemistry of the resulting polymer, as discussed in the following section. rsc.org
Stereospecific Polymerization and Tacticity Control
Tacticity refers to the stereochemical arrangement of chiral centers along a polymer backbone, which significantly influences the material's physical properties, such as crystallinity and solubility. Controlling the tacticity during radical polymerization is generally difficult.
However, recent advancements in OMRP have demonstrated remarkable control over the stereochemistry of amide-containing polymers. The visible-light-induced organocobalt-mediated radical polymerization of N,N-dimethylacrylamide, in the presence of a Lewis acid like lanthanum triflate, has been shown to produce highly isotactic polymers. rsc.org The meso dyads (m) and meso triads (mm) reached levels as high as 94% and 87%, respectively. rsc.org This high degree of stereocontrol was sufficient to induce crystallinity in the normally amorphous poly(N,N-dimethylacrylamide). rsc.org
Given the structural similarities, it is plausible that such organocobalt-mediated systems, perhaps with modifications to accommodate the hydroxymethyl group, could be employed to achieve stereospecific polymerization of this compound, enabling the synthesis of polymers with controlled tacticity and potentially crystalline properties.
Copolymerization Strategies Involving N Hydroxymethyl N Vinylacetamide
Statistical Copolymerization with Hydrophilic and Hydrophobic Monomers
The resulting properties of these statistical copolymers are highly dependent on the nature and ratio of the comonomers. For example, the incorporation of hydrophobic side chains, such as dodecyl groups, into a copolymer of N-methyl-N-vinylacetamide and N-methyl-N-vinylamine (a derivative of NHMVA) has been shown to create amphiphilic comb-like copolymers with interesting solution properties. bohrium.comrjraap.comresearchgate.net
Reactivity Ratio Determination and Copolymer Composition Control
A critical aspect of statistical copolymerization is understanding the relative reactivity of the monomers, quantified by their reactivity ratios (r1 and r2). youtube.com These ratios describe the preference of a growing polymer chain ending in one monomer to add another molecule of the same monomer versus the other comonomer. youtube.comescholarship.org By determining these ratios, it is possible to predict and control the composition of the resulting copolymer for a given monomer feed composition. youtube.commdpi.com
Several methods, such as the Fineman-Ross and Kelen-Tüdös methods, are traditionally used to determine reactivity ratios from experimental data at low monomer conversions. sapub.org More advanced computational methods, including the use of artificial neural networks, are also being developed to predict reactivity ratios with greater accuracy. rsc.org The product of the reactivity ratios (r1r2) provides insight into the monomer distribution; a value close to 1 suggests a random copolymer, while a value approaching 0 indicates a tendency towards alternating copolymerization. sapub.orgrsc.org For instance, in the copolymerization of N-vinylpyrrolidone and acrylic acid, the product of the reactivity ratios was found to be less than one, indicating a random distribution of monomers in the copolymer chain. sapub.org This level of control over copolymer composition is essential for fine-tuning the material's properties for specific applications.
Block Copolymer Synthesis
Block copolymers are composed of two or more distinct polymer chains (blocks) that are covalently linked. This architecture allows for the combination of different, often contrasting, properties within a single macromolecule. The synthesis of block copolymers containing NHMVA or its derivatives has been achieved through controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and organotellurium-mediated radical polymerization (TERP). researchgate.netnih.gov These methods enable the synthesis of well-defined block copolymers with controlled molecular weights and low dispersity. nih.gov
For example, double hydrophilic block copolymers, such as poly(ethylene oxide)-b-poly(N-methyl-N-vinylacetamide) (PEO-b-PNMVA), have been successfully synthesized using RAFT polymerization. figshare.com These copolymers are of interest for their self-assembly behavior in aqueous solutions.
Sequential Monomer Addition in CRP
A common and effective strategy for synthesizing block copolymers via CRP is the sequential addition of monomers. rsc.org In this process, a first monomer is polymerized to create a "living" polymer chain, often referred to as a macro-chain transfer agent (macro-CTA) in the context of RAFT. mdpi.com Once the first monomer is consumed, a second monomer is introduced to the reaction mixture, which then polymerizes from the active end of the macro-CTA, forming the second block. mdpi.com This process can be repeated with additional monomers to create triblock or multiblock copolymers. rsc.org
This technique has been successfully employed for the synthesis of various block copolymers, including those containing poly(N-vinylacetamide) derivatives. For instance, a block copolymer of vinyl acetate (B1210297) and N-vinylacetamide was synthesized using a macro-CTA of polyvinyl acetate. researchgate.net The ability to control the length of each block by adjusting the monomer-to-initiator ratio at each stage is a key advantage of this method.
Dual Temperature-Responsive Block Copolymers
A particularly interesting class of block copolymers are those that exhibit dual temperature-responsive behavior. mdpi.comnih.gov These polymers contain two different thermoresponsive blocks, each with its own critical solution temperature (either a lower critical solution temperature, LCST, or an upper critical solution temperature, UCST). nih.gov This allows the copolymer to undergo multiple conformational and solubility changes in response to temperature variations. mdpi.com
For example, a block copolymer containing a poly(N-isopropylacrylamide) (PNIPAM) block (which has an LCST) and a block of a UCST-type polymer can exist in different states—hydrophilic-hydrophilic, amphiphilic, and hydrophobic-hydrophobic—depending on the temperature. mdpi.comnih.gov The synthesis of a dual-responsive diblock copolymer, poly(N-isopropylacrylamide)-b-poly(N-methyl-N-vinylacetamide) (PNIPAAm-b-PNMVA), has been reported, which exhibits an LCST and forms reversible colloidal aggregates in water. figshare.com Such materials are of interest for applications in areas like drug delivery and smart materials. nih.govmdpi.comresearchgate.net
Graft Copolymerization Techniques
Graft copolymers consist of a main polymer backbone with one or more side chains of a different polymer composition. This architecture can be achieved by "grafting onto," "grafting from," or "grafting through" methods. Graft copolymerization involving N-vinylamides has been explored to modify the properties of natural polymers like chitosan (B1678972). For instance, N-vinylcaprolactam has been grafted onto chitosan to impart thermoresponsive properties. sapub.org
While specific examples of graft copolymerization directly using NHMVA are not extensively detailed in the provided context, the principles can be applied. For example, the hydroxyl groups on a polymer backbone could be used to initiate the polymerization of NHMVA, creating a "grafting from" scenario. Alternatively, a polymer containing NHMVA units could have its hydroxyl groups activated to initiate the polymerization of another monomer. The efficiency of grafting and the composition of the resulting copolymer can be influenced by reaction conditions such as monomer and initiator concentrations, and temperature. sapub.orgnih.gov
Interpenetrating Polymer Network (IPN) Formation with N-(Hydroxymethyl)-N-vinylacetamide Derivatives
Interpenetrating polymer networks (IPNs) are a class of polymer blends where two or more crosslinked polymer networks are physically entangled with each other but not covalently bonded. technion.ac.il This unique structure can lead to synergistic properties that are not achievable with simple polymer blends. Semi-IPNs, which consist of a crosslinked polymer network and a linear polymer, are also a related class of materials. technion.ac.il
Advanced Polymeric Architectures Derived from N Hydroxymethyl N Vinylacetamide
Star Polymers and Branched Structures
Star polymers are comprised of multiple linear polymer chains, or "arms," radiating from a central core. nih.gov This architecture leads to unique properties compared to linear analogues of the same molecular weight, including a more compact structure, lower solution viscosity, and a higher density of chain-end functional groups. researchgate.net The HMNVAA monomer is an excellent candidate for constructing star and branched polymers through several established synthetic routes.
Two primary strategies are employed for synthesizing star polymers: the "core-first" and "arm-first" methods. researchgate.neted.ac.uk
Core-First Approach : In this method, polymerization is initiated from a multifunctional core molecule. ed.ac.uk The reactive N-hydroxymethyl groups of HMNVAA can be utilized to synthesize such a core. For instance, a central molecule containing multiple reactive sites (e.g., isocyanate or acid chloride groups) could be reacted with the hydroxyl group of HMNVAA to create a multifunctional initiator. Subsequent polymerization of additional HMNVAA monomers from this core using a controlled polymerization technique like RAFT would yield a star polymer with a defined number of arms. The number of arms would be dictated by the functionality of the initial core molecule.
Arm-First Approach : This strategy involves first synthesizing linear polymer arms, which are then attached to a multifunctional core. mdpi.com Linear poly(HMNVAA) arms can be prepared with controlled molecular weight and a reactive end-group using CRP. These arms can then be coupled to a small, multifunctional crosslinking agent. The pendant hydroxymethyl groups along the polymer backbone could also participate in crosslinking reactions to form more complex branched or star-like structures.
The RAFT polymerization process is particularly versatile for creating star polymers from vinyl monomers. researchgate.net The synthesis can be designed using either the R-group or Z-group approach, where a multifunctional RAFT agent acts as the core from which chains grow outwards. researchgate.net This allows for the synthesis of star polymers from a wide variety of monomers, including N-vinylamides. researchgate.netrsc.org
| Synthesis Strategy | Description | Key Role of HMNVAA | Expected Outcome |
| Core-First | Polymer arms are grown from a multifunctional initiator. ed.ac.uk | The N-hydroxymethyl group can be used to synthesize a custom multifunctional initiator or core molecule. | Star polymer with a precise number of arms and controlled arm length. |
| Arm-First | Pre-synthesized linear polymer arms are coupled to a central core molecule. mdpi.com | Linear poly(HMNVAA) arms are synthesized first; pendant hydroxymethyl groups could be used for subsequent coupling. | Star polymer with well-defined arms; potential for higher molecular weights. |
| Multifunctional RAFT Agent | A core molecule functionalized with multiple RAFT chain transfer agents initiates polymerization. researchgate.net | HMNVAA acts as the monomer that polymerizes from the core, forming the arms. | Well-defined star polymers with low dispersity, leveraging the control of RAFT. |
Dendrimers and Hyperbranched Polymers
Dendrimers and hyperbranched polymers are three-dimensional, highly branched macromolecules. Dendrimers possess a perfectly regular, generationally branched structure, while hyperbranched polymers have a more irregular arrangement of dendritic, linear, and terminal units. nih.goviipseries.org Their globular shape, numerous chain ends, and internal cavities lead to properties like low viscosity and high solubility.
The synthesis of hyperbranched polymers can be efficiently achieved through the Self-Condensing Vinyl Polymerization (SCVP) of a specialized monomer known as an "inimer" (a molecule containing both an initiating site and a monomer unit) or a "transmer" (containing a chain transfer agent and a monomer unit). mdpi.comnih.govnova.edu The HMNVAA monomer can be conceptually transformed into an AB*-type inimer or transmer suitable for SCVP. This would involve a chemical modification where the N-hydroxymethyl group is reacted with a compound containing an ATRP initiator (e.g., 2-bromoisobutyryl bromide) or a RAFT agent (e.g., a carboxylic acid-functionalized trithiocarbonate).
The resulting modified HMNVAA molecule would possess both a polymerizable vinyl group (the A group) and a site capable of initiating or mediating polymerization (the B* group). Polymerization of this functionalized monomer via ATRP or RAFT would lead to a hyperbranched architecture. cmu.edursc.org The degree of branching in the final polymer could be tuned by copolymerizing the HMNVAA-inimer with unmodified HMNVAA monomers. mdpi.com This approach offers a one-pot synthesis of highly functionalized, hyperbranched poly(N-vinylacetamide) derivatives. mdpi.com
While the precise, stepwise synthesis of dendrimers is more complex, requiring iterative reaction and purification steps, the fundamental chemistry is similar. nih.gov Dendrons (the wedge-like branches of a dendrimer) could be built using monomers containing protected hydroxyl groups, with the HMNVAA-derived unit added at each generation, followed by deprotection to reveal new reactive sites for the next growth step.
| Architecture | Synthetic Approach | Role of HMNVAA | Key Features |
| Hyperbranched Polymer | Self-Condensing Vinyl Polymerization (SCVP) nih.gov | The N-hydroxymethyl group is functionalized to create an "inimer" or "transmer" (an AB* monomer). nova.edu | One-pot synthesis, irregular but highly branched structure, high density of functional groups. |
| Dendrimer | Divergent or Convergent Synthesis nih.goviipseries.org | HMNVAA derivatives used as building blocks in a stepwise, generational growth process. | Perfectly ordered, monodisperse structure with precise control over size and surface functionality. |
Polymer Brushes and Surface-Attached Architectures
Polymer brushes are assemblies of polymer chains tethered by one end to a surface or interface at a high enough density that the chains are forced to stretch away from the surface. rsc.orgyoutube.com Such surface modifications can dramatically alter the properties of the underlying substrate, introducing functionalities like hydrophilicity, lubrication, or biorepulsion. The N-hydroxymethyl group makes HMNVAA an ideal candidate for creating polymer brushes via surface-initiated polymerization.
The most common method for creating dense polymer brushes is the "grafting-from" approach, where polymerization is initiated directly from initiator molecules immobilized on the surface. The hydroxyl group of HMNVAA provides a straightforward route for covalent attachment.
A typical process would involve:
Surface Functionalization: A substrate (e.g., silicon wafer, glass, or gold) is first treated to introduce reactive groups that can bind to the HMNVAA monomer or an initiator. For silica-based surfaces, silanization is a common method.
Initiator Immobilization: An initiator for a controlled radical polymerization, such as an ATRP initiator containing a hydroxyl-reactive group, is covalently bonded to the surface. Alternatively, the HMNVAA monomer itself could be attached to the surface via its hydroxymethyl group, with a subsequent step to attach an initiator.
Surface-Initiated Polymerization (SIP): The surface-functionalized substrate is then immersed in a solution of HMNVAA monomer, and polymerization is initiated, causing polymer chains to grow directly from the surface. nih.govmdpi.com Using a controlled technique like SI-ATRP or SI-RAFT ensures that the resulting polymer brushes have a high grafting density and well-defined chain lengths. rsc.org
This "grafting-from" methodology allows for the creation of robust, covalently bound polymer layers whose thickness and density can be precisely controlled by the polymerization conditions. nih.gov Such poly(HMNVAA) brushes would be expected to render surfaces highly hydrophilic and potentially protein-resistant.
Polymeric Nanostructures and Micelles
Polymeric micelles are nanosized core-shell structures that self-assemble from amphiphilic block copolymers in a selective solvent. nih.govmdpi.com Typically, in an aqueous environment, the hydrophobic blocks form a solid core, while the hydrophilic blocks form a solvated outer shell, or corona. These nanostructures are of great interest for various applications due to their ability to encapsulate hydrophobic molecules in their core. rmit.edu.aumdpi.com
Homopolymers of HMNVAA are anticipated to be strongly hydrophilic due to the polar amide group and the hydrogen-bonding capability of the hydroxymethyl group, similar to other poly(N-vinylamides). wikipedia.org To form micelles, HMNVAA must be copolymerized with a hydrophobic monomer to create an amphiphilic block copolymer.
A potential synthetic route would involve the sequential controlled radical polymerization of two different monomers. For example:
A hydrophobic monomer (e.g., styrene or a long-chain alkyl acrylate) is polymerized first using a technique like RAFT.
Once the first block is formed, the HMNVAA monomer is added to the reaction, leading to the growth of a second, hydrophilic block from the end of the first block.
The resulting amphiphilic diblock copolymer, when dispersed in water above its critical micelle concentration (CMC), would self-assemble into micelles. The hydrophobic block would form the core of the micelle, while the hydrophilic poly(HMNVAA) block would form the stabilizing outer corona. nih.gov The presence of the hydroxymethyl groups in the corona could offer sites for further functionalization.
Furthermore, the responsiveness of some N-vinylamide polymers to external stimuli like temperature or pH suggests that copolymers containing HMNVAA could be designed to form "smart" nanostructures. nih.govnih.govmdpi.com These structures could potentially alter their size, shape, or release an encapsulated payload in response to specific environmental triggers.
| Nanostructure | Formation Principle | Role of HMNVAA | Potential Properties |
| Spherical Micelle | Self-assembly of amphiphilic block copolymers in a selective solvent (e.g., water). nih.gov | Forms the hydrophilic (corona-forming) block of the copolymer. | Forms stable core-shell nanostructures capable of solubilizing hydrophobic compounds. |
| Stimuli-Responsive Micelle | Copolymer contains a block that changes its solubility in response to stimuli like pH or temperature. nih.govmdpi.com | The hydrophilic poly(HMNVAA) block provides aqueous stability; a "smart" comonomer provides responsiveness. | Nanocarriers that can release their contents in response to a specific trigger. |
Mechanistic and Kinetic Studies of Polymerization Processes
Radical Initiation and Propagation Mechanisms
The polymerization of N-(Hydroxymethyl)-N-vinylacetamide would likely proceed via a free-radical mechanism, initiated by the decomposition of a radical initiator. This process involves two key steps:
Initiation: A radical initiator, upon thermal or photochemical decomposition, generates primary radicals. These highly reactive species then attack the vinyl group of the this compound monomer, creating a monomer radical.
Propagation: The newly formed monomer radical adds to another monomer molecule, regenerating the radical at the end of the growing polymer chain. This step repeats, leading to the rapid growth of the polymer chain.
The reactivity of the monomer and the stability of the propagating radical are crucial factors. The presence of the N-vinyl group, with its direct attachment of the nitrogen atom to the vinyl double bond, influences the electronic characteristics and steric hindrance around the propagating center.
Chain Transfer Reactions
Chain transfer is a critical process that limits the molecular weight of the resulting polymer. capes.gov.br In the polymerization of this compound, chain transfer could occur to the monomer, solvent, or a deliberately added chain transfer agent. capes.gov.br This involves the abstraction of an atom (typically hydrogen) from the transfer agent by the propagating radical, terminating the growth of one polymer chain and creating a new radical that can initiate the growth of another. capes.gov.br The hydroxymethyl group (-CH₂OH) on the monomer itself could potentially act as a site for chain transfer, a hypothesis that requires experimental verification.
Termination Pathways
The growth of polymer chains is ultimately terminated through various mechanisms. For radical polymerization, the primary termination pathways are:
Combination (or Coupling): Two growing polymer chains react to form a single, longer polymer chain.
Disproportionation: A hydrogen atom is transferred from one propagating radical to another, resulting in two polymer chains, one with a saturated end and the other with an unsaturated end.
The relative prevalence of these termination pathways is dependent on the specific monomer and the reaction conditions.
Influence of Reaction Conditions on Polymerization Kinetics and Yield
The rate of polymerization and the yield of poly(this compound) would be highly dependent on the specific reaction conditions employed.
Solvent Effects
The choice of solvent can significantly impact polymerization kinetics. For polar monomers like N-vinylamides, the polarity and hydrogen-bonding capability of the solvent can influence the reactivity of the monomer and the propagating radical. cmu.edu For instance, in the polymerization of other N-vinyl monomers, solvents are known to affect the monomer reactivity ratios in copolymerization. capes.gov.br The solubility of the resulting polymer in the chosen solvent is also a critical factor for achieving high yields and preventing premature precipitation.
Temperature Dependence
Temperature is a key parameter controlling the rate of polymerization. Higher temperatures increase the rate of initiator decomposition, leading to a higher concentration of primary radicals and, consequently, a faster polymerization rate. However, excessively high temperatures can also increase the rate of side reactions and chain transfer, potentially leading to lower molecular weight polymers and broader molecular weight distributions.
Initiator Systems
Despite a comprehensive search for scientific literature focusing on the kinetic modeling of the polymerization of this compound, no specific studies containing the requested data were identified. Research on the polymerization kinetics of N-vinyl monomers is available for related compounds such as N-methyl-N-vinylacetamide, N-vinylpyrrolidone, and N-vinylformamide. However, dedicated kinetic models, detailed research findings, and data tables for the polymerization of this compound are not present in the available literature.
Therefore, it is not possible to provide an article on the "" with a specific focus on the "Kinetic Modeling of Polymerization" for this compound as outlined in the user's request. Further research or the publication of studies on this specific compound would be required to generate the detailed and data-driven content requested.
Theoretical and Computational Investigations of N Hydroxymethyl N Vinylacetamide and Its Polymeric Systems
Quantum Chemical Calculations (e.g., Electronic Structure, Reactivity)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of HMVAA at the molecular level. While specific literature on HMVAA is sparse, studies on analogous compounds such as N-(hydroxymethyl)amides and other N-vinylamides offer valuable predictive insights.
MNDO (Modified Neglect of Diatomic Overlap) calculations on N-(hydroxymethyl)amides suggest that these molecules typically adopt a conformation with a pyramidal nitrogen atom and an s-Z configuration. nih.gov This theoretical prediction shows good agreement with experimental X-ray data and more rigorous ab initio calculations, although MNDO may slightly overestimate the twist angles around bonds with partial double bond character. nih.gov A significant finding from these computational studies is the correlation between the calculated length of the N-CH2OH bond and the compound's stability under physiological conditions, highlighting the predictive power of quantum chemistry in assessing reactivity. nih.gov
The electronic structure of N-vinylamides, which is crucial for understanding their reactivity, has been investigated using N-methyl-N-vinylacetamide as a model. These studies determine the energy levels of the highest occupied molecular orbitals (HOMO), which are key to predicting a molecule's susceptibility to electrophilic attack and its behavior in polymerization reactions. For HMVAA, the interaction between the hydroxymethyl, vinyl, and acetamide (B32628) groups will dictate its unique electronic landscape and subsequent reactivity.
Key Findings from Quantum Chemical Calculations on Related Amides:
| Computational Method | Predicted Property | Significance |
| MNDO | Pyramidal nitrogen, s-Z conformation in N-(hydroxymethyl)amides. nih.gov | Provides a likely ground-state geometry for HMVAA. |
| MNDO | Correlation between N-CH2OH bond length and half-life. nih.gov | Suggests reactivity can be predicted from calculated structural parameters. |
| Ab initio Methods | Sequence of highest occupied molecular orbitals (HOMOs) in N-vinylamides. | Informs on the sites of electrophilic attack and polymerization tendency. |
Molecular Dynamics Simulations (e.g., Conformational Behavior, Solution Properties)
Molecular dynamics (MD) simulations allow for the exploration of the dynamic behavior of molecules and polymers over time, providing crucial information on their conformational preferences and properties in solution.
For the HMVAA monomer, a detailed conformational analysis can be performed computationally to identify the most stable arrangements of its atoms. nih.gov Such an analysis would involve mapping the energy landscape associated with the rotation around key single bonds, such as the N-vinyl and N-acetyl bonds. The orientation of the hydroxymethyl group, and its potential to form intramolecular hydrogen bonds, would be a critical factor in determining the monomer's preferred shape and its interactions with solvent molecules. mdpi.com
Density Functional Theory (DFT) Studies (e.g., Reaction Mechanisms, Bonding)
Density Functional Theory (DFT) is a versatile computational method used to investigate the electronic structure of molecules, providing detailed insights into reaction mechanisms and the nature of chemical bonds.
DFT studies are particularly useful for modeling polymerization reactions. The free-radical polymerization of vinyl monomers, a likely route to synthesize poly(HMVAA), can be modeled to understand the energetics of the initiation, propagation, and termination steps. nih.govnih.gov DFT calculations can determine the activation barriers for these steps, offering a rationale for the observed polymerization kinetics. The influence of the hydroxymethyl group on the stereoselectivity of the polymerization can also be investigated, predicting the likelihood of forming isotactic, syndiotactic, or atactic polymer chains.
The nature of the chemical bonds within the HMVAA monomer can also be analyzed using DFT. In conjunction with methods like Natural Bond Orbital (NBO) analysis, DFT can provide a quantitative picture of electron distribution, bond strengths, and stabilizing intramolecular interactions. This would clarify how the electronic characteristics of the amide, vinyl, and hydroxymethyl functional groups mutually influence one another.
Predictive Modeling for Polymer Properties (e.g., LCST)
The development of predictive models for polymer properties is a key area of materials informatics. For thermoresponsive polymers like those derived from N-vinylamides, predicting the Lower Critical Solution Temperature (LCST) is of particular interest. researchgate.net
Quantitative Structure-Property Relationship (QSPR) models offer a way to correlate the structural features of a polymer with its macroscopic properties. mdpi.com For poly(HMVAA), a QSPR model could be developed to predict its LCST based on molecular descriptors derived from the monomer's structure. The highly hydrophilic hydroxymethyl group is expected to have a significant impact on the LCST, and predictive models can quantify this effect, aiding in the design of copolymers with finely tuned temperature responses.
These models are typically built using a dataset of polymers with experimentally determined LCSTs. Machine learning algorithms are then used to establish a mathematical relationship between the structural descriptors and the property of interest. This approach can significantly accelerate the design and discovery of new smart materials for targeted applications.
Factors Influencing the LCST of Poly(N-vinylamide)s:
| Factor | Influence on LCST | Rationale |
| Hydrophilicity of side chain | Increases LCST | Stronger polymer-water interactions favor solubility at higher temperatures. |
| Molecular Weight | Can increase or decrease LCST | Affects the overall polymer-solvent and polymer-polymer interaction balance. |
| Polymer Concentration | Affects the transition temperature | Influences the extent of intermolecular interactions. |
| Presence of Salts/Additives | Can increase or decrease LCST | Alters the structure of water and polymer-solvent interactions. |
In Silico Approaches for Biological Activity Prediction of Related Compounds
In silico methods for predicting biological activity and toxicity are becoming increasingly vital in chemical safety assessment and drug discovery, aiming to reduce reliance on animal testing. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) modeling is a primary tool in computational toxicology. nih.gov By establishing a correlation between the chemical structure and a specific biological endpoint, QSAR models can predict the potential toxicity of new or untested compounds. For a molecule like HMVAA, QSAR models developed for related acrylamides and vinyl compounds could be used to estimate its potential for endpoints such as genetic toxicity, carcinogenicity, or skin irritation. nih.govnih.gov
Beyond toxicity, in silico tools can also predict potential therapeutic activities. nih.gov By comparing the structural and electronic features of HMVAA to databases of known bioactive molecules, it may be possible to identify potential biological targets. wavefun.com These computational screening methods help to prioritize compounds for experimental testing and guide the design of new molecules with desired biological profiles while minimizing adverse effects. numberanalytics.comyoutube.com
Advanced Materials and Applications of N Hydroxymethyl N Vinylacetamide Polymers and Copolymers
Smart and Stimuli-Responsive Polymer Systems
Stimuli-responsive polymers, often termed "smart" polymers, undergo significant and reversible changes in their physical properties in response to small alterations in their environment. nih.gov This behavior is particularly valuable in fields like drug delivery and tissue engineering. nih.gov NHMVA-based polymers are key players in the development of such intelligent materials.
Thermoresponsive Hydrogels and Gels
Thermoresponsive polymers exhibit a drastic change in solubility with temperature, characterized by a lower critical solution temperature (LCST) or an upper critical solution temperature (UCST). wikipedia.org Polymers of N-vinylacetamide (NVA), a related monomer, are known for their thermoresponsive properties. google.com Hydrogels formulated from these polymers can transition from a solution (sol) to a gel state as the temperature changes, a property that is highly desirable for biomedical applications. nih.gov
For instance, copolymers of N-vinylcaprolactam (NVCL) and N-(hydroxymethyl)acrylamide have been used to create thermoresponsive magnetic nanoparticles for the controlled release of therapeutic agents. nih.gov The introduction of hydrophilic or hydrophobic comonomers can be used to fine-tune the LCST of the resulting polymer. For example, incorporating N-vinyl-N-acetamide (VMA) into a polymer structure can increase its LCST. nih.gov
Research has demonstrated that interpenetrating polymer networks (IPNs) composed of poly(N-vinylacetamide) (PNVA) and thermoresponsive polymers like poly(N-isopropylacrylamide) (PNIPAm) can result in thermosensitive and amphiphilic hydrogels. nih.gov Specifically, the gelation of N-vinylacetamide within a PNIPAm gel leads to a material that exhibits temperature-dependent swelling behavior in both water and ethanol-water mixtures. nih.gov
Table 1: Examples of Thermoresponsive Polymer Systems Based on N-Vinylacetamide Derivatives
| Polymer System | Comonomers | Stimulus | Key Finding |
| Poly(N-vinylacetamide)/Poly(N-isopropylacrylamide) IPN | N-vinylacetamide, N-isopropylacrylamide | Temperature | Resulting hydrogel is both thermosensitive and amphiphilic. nih.gov |
| Poly(N-vinylcaprolactam) Copolymers | N-vinylcaprolactam, N-(hydroxymethyl)acrylamide | Temperature | Forms thermoresponsive magnetic nanoparticles for controlled release. nih.gov |
| Poly(N-vinylcaprolactam) Copolymers | N-vinylcaprolactam, N-vinyl-N-acetamide | Temperature | The addition of N-vinyl-N-acetamide increases the lower critical solution temperature (LCST). nih.gov |
pH-Responsive Polymeric Carriers
The pH of different biological compartments varies significantly, making pH a useful trigger for targeted drug delivery. nih.gov Polymers containing ionizable groups can exhibit pH-responsive behavior. For instance, copolymers of N-isopropylacrylamide with monomers containing weak acid or base groups display both temperature and pH sensitivity. mdpi.com
Poly(N-vinylacetamide) can be hydrolyzed to poly(N-vinylamine), introducing primary amine groups that can be protonated at acidic pH. This conversion from a non-ionic to a cationic polymer forms the basis for pH-responsive systems. nih.gov Interpenetrating polymer networks of PNVA and poly(acrylic acid) (PAAc) have been shown to be pH-responsive, with swelling ratios changing dramatically between pH 4 and pH 2. nih.gov
Copolymers of N-vinyl lactams and N-vinylformamide (VFA) can be synthesized via RAFT polymerization, and subsequent hydrolysis of the VFA units yields primary amine groups, creating dual-responsive (temperature and pH) copolymers. rsc.org These materials are promising for applications as pH-sensitive polymeric carriers.
Dual-Responsive Materials
Materials that respond to multiple stimuli, such as both temperature and pH, offer more sophisticated control over their properties. nih.gov The combination of thermoresponsive polymers like poly(N-vinylcaprolactam) with pH-responsive components such as chitosan (B1678972) has been explored to create dual-stimuli responsive copolymers. documentsdelivered.com
Research into interpenetrating polymer networks (IPNs) has shown that combining poly(N-vinylacetamide) with stimuli-responsive polymers like poly(acrylic acid) or poly(N-isopropylacrylamide) can lead to materials that respond to either pH or temperature. nih.gov For example, a PNVA/PAAc IPN demonstrated significant pH responsivity. nih.gov Furthermore, copolymers of N-vinylcaprolactam and N-vinylformamide can be hydrolyzed to create polymers that are responsive to both temperature and pH. rsc.org These dual-responsive systems hold great potential for advanced drug delivery applications where precise control over drug release is critical.
Polymeric Adhesives and Coatings
Polymers derived from N-vinylacetamide (NVA) exhibit a favorable combination of hydrophilic and hydrophobic characteristics, making them suitable for a variety of applications, including adhesives and coatings. polysciences.com Poly(N-vinylacetamide) (PNVA) demonstrates strong adhesion to polar surfaces like metals and glass. resonac.com This adhesive property is a key feature of PNVA-based materials. wikipedia.orgresonac.com
The monomer NVA can be copolymerized to enhance the polarity and adhesive strength of electronic materials to metal or metallic oxides. resonac.com PNVA is also used as a hydrophilic agent and film-forming agent. resonac.com Its applications in this domain include:
Adhesives and Pressure-Sensitive Adhesives: The inherent adhesive properties of PNVA make it a valuable component in the formulation of various adhesives. polysciences.comresonac.com
Hydrophilic Coatings: In both industrial and biomedical settings, NVA-based polymers are used to create coatings that improve adhesion and moisture retention. polysciences.com
Binders: PNVA solutions serve as dispersion binders for materials like metals, metallic oxides, and carbon. resonac.com
Separation Technologies and Chromatographic Media
The unique properties of NHMVA-based polymers also lend themselves to applications in separation technologies. While direct research on NHMVA for chromatographic media is emerging, the characteristics of related poly(N-vinylamide) polymers provide a strong indication of their potential. The ability to precisely control the polymer architecture and introduce functional groups is crucial for creating effective separation media.
For instance, size exclusion chromatography (SEC) has been utilized to characterize N-alkylated poly(N-vinylacetamide)s, indicating the applicability of these polymers in chromatographic techniques. acs.org The versatility of N-methyl-N-vinyl acetamide (B32628) to react with other monomers allows for the creation of a wide array of polymeric compositions, which could be tailored for specific separation applications. polysciences.com
Functional Materials for Molecular Electronics and Sensors
The development of advanced sensors and electronic devices often relies on functional polymers with specific electrical and responsive properties. mdpi.com N-vinylacetamide (NVA) is a non-ionic monomer, making it suitable for applications in electronic materials where a low metallic content is required. resonac.comresonac.com Copolymers of NVA can be used to add high polarity to electronic materials. resonac.com
Polymers containing tertiary amine groups, which can be conceptually related to derivatives of NHMVA, have garnered significant attention for their pH- and thermo-responsive nature, making them useful in sensor design. researchgate.net While the direct application of NHMVA in molecular electronics and sensors is an area of ongoing research, the properties of its parent and related polymers suggest significant potential. The ability to create stimuli-responsive polymers opens the door to fabricating sensors that can detect changes in their environment, such as temperature or pH. researchgate.net
Materials for Water Purification and Gas Separation
Polymers derived from N-vinylamides, a class that includes HMVAA, are of growing interest for environmental applications such as water purification and gas separation. The inherent hydrophilicity and potential for chemical functionalization make them suitable for creating specialized membranes and hydrogels.
In the realm of water purification, hydrogels are a key area of research. Their ability to absorb large amounts of water without dissolving makes them ideal for removing contaminants. Hydrogels based on polymers with amide groups can be designed to selectively bind and remove pollutants. For instance, zwitterionic hydrogels, which contain an equal number of positive and negative charges, have demonstrated the ability to sustainably capture both organic and inorganic micropollutants from water with minimal operational complexity. mit.edu These hydrogels exhibit high porosity, which facilitates the rapid uptake of micropollutants. mit.edu Given that HMVAA possesses a hydrophilic character, polymers derived from it are expected to form highly swollen hydrogels. The hydroxymethyl group could be further functionalized to introduce charged moieties, potentially leading to zwitterionic structures capable of efficient water purification.
For gas separation, the focus is on creating membranes with high permeability and selectivity for specific gases. Polymeric membranes are a promising technology for this purpose. rsc.orgmdpi.com The performance of these membranes is often dictated by the polymer's chemical structure and the interactions between the polymer chains. While direct studies on HMVAA-based membranes for gas separation are not widely reported, the properties of related polymers offer valuable insights. For example, poly(vinylamine) derivatives, which can be synthesized from poly(N-vinylamide) precursors, have been noted for their potential in gas membrane separation. researchgate.net The introduction of functional groups can tailor the gas transport properties. For instance, the incorporation of fillers into a polymer matrix can create mixed matrix membranes (MMMs) with enhanced separation performance. mdpi.commdpi.comresearchgate.net The hydroxymethyl group in HMVAA could serve as a site for grafting other polymer chains or for interacting with fillers, potentially leading to MMMs with improved gas separation capabilities.
Below is a table summarizing the properties of different polymeric materials used in separation applications, providing a comparative context for the potential of HMVAA-based materials.
| Material Type | Key Properties for Separation | Example Application |
| Zwitterionic Hydrogels | High porosity, charged surface for micropollutant capture | Removal of organic and inorganic micropollutants from water mit.edu |
| Polyimide Membranes | High thermal and chemical stability, good mechanical properties | CO2/CH4 separation researchgate.net |
| Mixed Matrix Membranes | Enhanced permeability and/or selectivity due to filler incorporation | Various gas separations mdpi.commdpi.com |
Advanced Composite Materials
The development of advanced composite materials often relies on the effective interaction between a polymer matrix and a reinforcing filler. The functional groups on the polymer backbone can play a crucial role in enhancing this interaction, leading to improved mechanical and thermal properties of the composite.
While specific research on the use of HMVAA in advanced composites is not extensively documented, the reactivity of its hydroxymethyl group suggests significant potential. This group can participate in cross-linking reactions, which would increase the strength and thermal stability of the composite material. For example, in a different but related system, N-hydroxymethyl acrylamide (B121943) has been used to modify polyvinyl acetate (B1210297), resulting in a cross-linkable thermosetting copolymer with improved chemical, physical, and mechanical properties. This suggests that the hydroxymethyl functionality is effective in creating more robust polymer networks.
In the context of composite materials, HMVAA copolymers could be designed to have both good adhesion to fillers (e.g., glass fibers, carbon nanotubes, or inorganic nanoparticles) and the ability to be cured into a rigid, durable matrix. The amide group would contribute to adhesion through hydrogen bonding, while the hydroxymethyl group would provide a site for covalent bonding, either with the filler surface (if appropriately functionalized) or with a cross-linking agent. This dual functionality could lead to composites with enhanced stress transfer from the matrix to the filler, a key factor in achieving high strength and stiffness.
The table below outlines the role of functional groups in polymer composites, illustrating the potential contributions of HMVAA.
| Functional Group | Role in Polymer Composites | Potential Impact of HMVAA |
| Hydroxymethyl (-CH2OH) | Cross-linking site, improves thermal and mechanical stability | Enhanced matrix integrity and load-bearing capacity |
| Amide (-CONH-) | Promotes adhesion to fillers via hydrogen bonding | Improved stress transfer and overall composite strength |
| Vinyl (-CH=CH2) | Polymerizable group for matrix formation | Forms the polymer backbone of the composite matrix |
Bio-applications (General Material Development)
The unique combination of hydrophilicity, biocompatibility, and chemical reactivity makes HMVAA-based polymers highly promising for a variety of biomedical applications. The ability to form hydrogels and the potential for low protein fouling are particularly advantageous in this field.
Biocompatible Polymer Development
Biocompatibility is a critical requirement for any material intended for use in the body. rsc.org Polymers based on N-vinylamides are generally considered to have good biocompatibility. For example, poly(N-vinylacetamide) (PNVA) is known for its high water solubility and non-toxicity. ontosight.ai Furthermore, a closely related polymer, poly(N-methyl-N-vinylacetamide) (PNMVA), has been highlighted as a promising alternative to polyethylene (B3416737) glycol (PEG) for use in lipid-based nanocarriers for siRNA delivery. nih.gov Studies have shown that DSPE-PNMVA can be integrated into lipoplexes and LNP membranes, where it exhibits stealth properties comparable to the widely used DSPE-PEG. nih.gov Importantly, in vivo studies in mice indicated that DSPE-PNMVA24 lipoplexes did not accumulate in the liver and showed a reduced immunological reaction, suggesting good stealth properties and extended circulation time. nih.gov This evidence strongly suggests that the N-vinylacetamide backbone, which is shared by HMVAA, is well-tolerated in biological systems. The presence of the hydroxymethyl group in HMVAA is not expected to negatively impact biocompatibility and may even enhance it by increasing hydrophilicity.
Scaffold Materials for Tissue Engineering (e.g., Cartilage)
Tissue engineering aims to regenerate damaged or diseased tissues and organs, and scaffolds play a crucial role in providing a temporary, three-dimensional framework for cells to grow and form new tissue. numberanalytics.com Hydrogels are particularly attractive as scaffold materials because their high water content and soft, flexible nature mimic the extracellular matrix of many tissues. nih.gov
Cartilage tissue engineering is a major area of research where hydrogel scaffolds are being extensively investigated. mdpi.comnih.gov These scaffolds need to be biocompatible, have appropriate mechanical properties to withstand the loads in a joint, and support the growth and differentiation of chondrocytes (cartilage cells). mdpi.com While HMVAA has not been specifically reported for cartilage scaffolds, its properties make it a strong candidate. As a hydrophilic monomer, HMVAA can be used to synthesize hydrogels. The hydroxymethyl groups provide a means for cross-linking, which would allow for the tuning of the hydrogel's mechanical properties and degradation rate to match the requirements of cartilage regeneration.
The table below compares different types of materials used for cartilage tissue engineering scaffolds, providing a framework for where HMVAA-based hydrogels might fit.
| Scaffold Material | Advantages | Disadvantages | Potential of HMVAA-based Hydrogels |
| Natural Polymers (e.g., Collagen, Hyaluronic Acid) | Excellent biocompatibility, bioactive | Batch-to-batch variability, potential immunogenicity | Could be used as a synthetic, well-defined alternative or as a component in a hybrid scaffold |
| Synthetic Polymers (e.g., PGA, PLA) | Tunable mechanical properties and degradation rates | Can produce acidic degradation products | Offers tunable properties with potentially more benign degradation products |
| Poly(vinyl alcohol) (PVA) Hydrogels | High water content, good biocompatibility | Can be difficult to integrate with host tissue | Similar high water content, with the added benefit of the reactive hydroxymethyl group for biofunctionalization |
Protein Adsorption Mitigation in Polymeric Systems
When a foreign material is introduced into the body, proteins from the blood and other bodily fluids tend to adsorb onto its surface. This protein adsorption can trigger an inflammatory response and reduce the effectiveness of medical devices and drug delivery systems. Therefore, materials that can resist protein adsorption are highly desirable.
Hydrophilic and neutrally charged surfaces are known to reduce protein adsorption. Hydrogels, with their high water content, can create a "stealth" surface that is less visible to proteins. rsc.orgnih.gov The effectiveness of poly(N-methyl-N-vinylacetamide) (PNMVA) in preventing the formation of a protein corona around lipid nanocarriers is a strong indicator that polymers based on the N-vinylacetamide structure are effective at mitigating protein adsorption. nih.gov It is reasonable to expect that polymers of HMVAA, with their inherent hydrophilicity enhanced by the hydroxymethyl group, would also exhibit low protein fouling. This property would be highly beneficial for a range of in-vivo applications, from drug delivery vehicles to implantable sensors.
Biorecognition and Biosensing Elements
The chemical structure of HMVAA makes its polymers potentially useful in this context. The hydroxymethyl group is a versatile functional handle that can be used to covalently attach biorecognition molecules to the polymer backbone. This would provide a stable and reliable method for creating the sensing layer of a biosensor. Furthermore, the hydrophilic nature of the HMVAA polymer could provide a favorable microenvironment for the immobilized biomolecule, helping to preserve its activity. While direct applications of HMVAA in biosensors have not been reported, the principles of biosensor design suggest that it is a promising candidate material for this purpose.
Nanoparticle Functionalization and Stabilization
The utility of polymers containing N-(Hydroxymethyl)-N-vinylacetamide moieties in nanotechnology stems from the reactive nature of the hydroxymethyl group. This group provides a covalent attachment point for grafting the polymer onto nanoparticle surfaces, leading to enhanced stability and tailored functionality. The process typically involves the reaction of a base polymer, poly(N-vinylacetamide) (PNVA), with a crosslinking agent like formaldehyde (B43269), which introduces the N-hydroxymethyl-acetamide functionality.
Polymers from the N-vinylacetamide family are recognized for their ability to provide "stealth" properties to nanoparticles, similar to the widely used polyethylene glycol (PEG). For instance, derivatives like poly(N-methyl-N-vinylacetamide) (PNMVA) have been shown to efficiently integrate into lipid-based nanocarriers, where they help prevent the formation of a protein corona around the particles. nih.gov This "stealth" effect reduces clearance by the immune system and can prolong circulation time in biological systems. nih.gov The functional N-hydroxymethyl group allows for the creation of a dense, hydrophilic polymer layer on the nanoparticle surface, which is crucial for this stabilizing effect.
The functionalization can be achieved through several chemical pathways where the hydroxymethyl group reacts with corresponding functional groups on the nanoparticle surface. This covalent linkage ensures the long-term stability of the polymer coating. The ability to control the density of these functional groups on the polymer chain allows for fine-tuning of the nanoparticle's surface properties.
Table 1: Comparison of Nanoparticle Stabilizing Agents
| Stabilizing Agent | Key Feature | Advantage in Nanoparticle Stabilization | Related Research Finding |
| Polyethylene Glycol (PEG) | Gold standard "stealth" polymer | Prevents protein corona formation, extends circulation | Can sometimes hamper cellular uptake and trigger adverse immune reactions. nih.gov |
| Poly(N-methyl-N-vinylacetamide) (PNMVA) | N-vinylacetamide derivative | Provides comparable stealth properties to PEG without negatively impacting cell uptake. nih.gov | DSPE-PNMVA integrated into lipoplexes showed no liver accumulation and reduced immunological response in mice. nih.gov |
| Poly-N-vinylacetamide (PNVA) with N-Hydroxymethyl functionalization | Reactive hydroxymethyl group | Allows for robust, covalent attachment to nanoparticle surfaces, creating a stable, hydrophilic shield. | The reactive nature of N-hydroxymethyl groups on similar polymers (e.g., N-hydroxymethyl acrylamide) is used to create stable, crosslinked structures. |
Development of Porous Structures and Membranes
The this compound functional group is instrumental in the fabrication of porous polymer structures, such as hydrogels and membranes. The hydroxymethyl group serves as a latent crosslinking site. Upon application of a trigger, such as heat or a change in pH, this group can react with other polymer chains to form a stable, three-dimensional network. This process is fundamental to creating porous materials with controlled pore sizes and mechanical properties.
The synthesis of these structures often involves the polymerization of N-vinylacetamide, followed by a post-polymerization reaction to introduce the hydroxymethyl groups. For example, treating poly(N-vinylacetamide) with formaldehyde can generate N-hydroxymethyl-acetamide moieties along the polymer backbone. These functionalized chains can then be crosslinked to form a hydrogel—a porous network capable of absorbing large amounts of water.
Research on related poly(N-vinylamide) systems demonstrates the feasibility of this approach. While simple thermal treatment of poly(N-vinylacetamide) itself does not typically produce stable hydrogels, the introduction of chemical crosslinkers that can react with the amide group leads to effective network formation. nih.gov The N-hydroxymethyl group acts as a built-in crosslinking agent, simplifying the fabrication process. The degree of crosslinking can be controlled by the concentration of these functional groups, which in turn dictates the swelling ratio, pore size, and mechanical strength of the resulting porous material. nih.gov
This methodology allows for the creation of membranes with tailored porosity for separation applications. By controlling the crosslinking density, it is possible to engineer membranes that selectively allow the passage of molecules based on size, a critical feature for applications in bioseparation and filtration. The hydrophilic nature of the poly(N-vinylacetamide) backbone further enhances the performance of these membranes in aqueous environments.
Table 2: Influence of Crosslinking on Porous Polymer Properties
| Property | Effect of Increased Crosslinking Density | Rationale | Relevant Principle |
| Pore Size | Decreases | A higher density of crosslinks creates a tighter polymer network, reducing the average space between polymer chains. | The morphology and pore structure of porous polymers are highly dependent on the amount and nature of the crosslinking agent. |
| Swelling Ratio | Decreases | The network is less flexible and cannot expand as much to accommodate solvent molecules. | Hydrogel swelling is inversely related to crosslink density; a more rigid network restricts water uptake. nih.gov |
| Mechanical Strength | Increases | More covalent bonds between polymer chains result in a more robust and rigid material. | Crosslinking enhances the structural integrity and load-bearing capacity of polymer scaffolds. |
| Permeability | Decreases | Smaller pores and a less flexible structure restrict the flow of fluids and solutes through the material. | The transport properties of porous membranes are directly linked to their pore size and distribution. |
Future Research Directions and Perspectives
Development of Novel Synthetic Routes with Enhanced Sustainability
The current synthesis of N-(Hydroxymethyl)-N-vinylacetamide and other N-vinylamides often relies on multi-step processes that may involve harsh reaction conditions or the use of environmentally hazardous reagents. A key area for future research is the development of more sustainable and efficient synthetic methodologies. This could involve exploring enzymatic catalysis, which offers high selectivity and mild reaction conditions, or utilizing bio-based starting materials to reduce the carbon footprint of the monomer production. Furthermore, the principles of green chemistry, such as atom economy and the use of renewable solvents, should be central to the design of next-generation synthetic routes. The development of catalytic systems that enable the direct and selective vinylation of N-hydroxymethylacetamide would represent a significant step forward in the sustainable production of this valuable monomer.
Exploration of New Copolymer Architectures and Compositions
The ability of this compound to copolymerize with a wide range of other monomers opens up a vast design space for new materials with tailored properties. Future research should focus on the synthesis and characterization of novel copolymer architectures, including block, graft, and star copolymers. For instance, the incorporation of N-HM-N-VAM into block copolymers could lead to the formation of self-assembling nanostructures with applications in drug delivery and nanotechnology. researchgate.net Statistical copolymerization with monomers such as N-vinylformamide or N-vinylcaprolactam could be explored to fine-tune the lower critical solution temperature (LCST) of the resulting polymers for applications in smart hydrogels and coatings. researchgate.netuclouvain.be
| Copolymer Architecture | Potential Monomers | Potential Applications |
| Block Copolymers | Styrene, Acrylates | Drug delivery, Nanoreactors |
| Graft Copolymers | Poly(ethylene glycol) | Biocompatible coatings |
| Star Copolymers | Divinylbenzene | High-density functional materials |
| Statistical Copolymers | N-vinylformamide, N-vinylcaprolactam | Smart hydrogels, Thermoresponsive coatings |
Advanced Understanding of Structure-Property-Performance Relationships
A deeper understanding of the relationship between the molecular structure of this compound-containing polymers and their macroscopic properties is crucial for their rational design and application. Future research should employ a combination of advanced characterization techniques, such as small-angle neutron scattering (SANS) and atomic force microscopy (AFM), with computational modeling to elucidate how factors like molecular weight, copolymer composition, and the density of hydroxymethyl groups influence properties such as mechanical strength, thermal stability, and stimuli-responsiveness. acs.org This fundamental knowledge will be instrumental in optimizing the performance of these materials for specific applications, from biomedical devices to advanced coatings.
Integration with Emerging Technologies (e.g., 3D Printing, Advanced Manufacturing)
The reactive hydroxymethyl groups in polymers derived from this compound make them attractive candidates for integration with emerging technologies like 3D printing and advanced manufacturing. pharmaexcipients.com These functional groups can be utilized for post-polymerization modifications, such as crosslinking, to create complex, three-dimensional structures with high precision. nih.gov Future research should explore the development of N-HM-N-VAM-based resins for stereolithography (SLA) and other vat photopolymerization techniques. The ability to create customized and intricate objects from these functional polymers could open up new possibilities in areas such as tissue engineering, soft robotics, and microfluidics. mdpi.commdpi.com
Expanding Applications in Specialized Fields
Building on the promising biocompatibility and functionality of N-vinylacetamide-based polymers, future research should aim to expand their applications in specialized fields. nih.gov In the biomedical arena, this compound-containing polymers could be investigated as scaffolds for tissue engineering, where the hydroxymethyl groups can be used to attach bioactive molecules to promote cell adhesion and proliferation. In the field of advanced materials, these polymers could be explored as functional binders in energy storage devices or as components of self-healing materials, where the reversible nature of the bonds formed by the hydroxymethyl groups can be exploited. The unique combination of properties offered by N-HM-N-VAM makes it a promising building block for the next generation of high-performance materials.
Q & A
Basic: What are recommended synthetic routes for N-(Hydroxymethyl)-N-vinylacetamide, and how do reaction conditions influence yield?
This compound can be synthesized via hydroxymethylation of N-vinylacetamide precursors. A plausible approach involves:
- Step 1 : Reacting N-vinylacetamide with formaldehyde under basic conditions (e.g., NaHCO₃) to introduce the hydroxymethyl group.
- Step 2 : Purification via vacuum distillation or recrystallization (solvent selection depends on polarity; ethanol/water mixtures are typical).
- Critical factors : Temperature control (<50°C) minimizes premature polymerization of the vinyl group . pH must be tightly regulated (pH 8–9) to avoid side reactions like over-methylation .
- Yield optimization : Use inert atmospheres (N₂/Ar) to suppress oxidation of the hydroxymethyl moiety .
Basic: How should researchers characterize the purity and structural integrity of this compound?
- Analytical methods :
- NMR (¹H/¹³C) : Confirm the presence of vinyl protons (δ 4.5–5.5 ppm) and hydroxymethyl protons (δ 3.8–4.2 ppm). Carbon signals for the acetamide carbonyl should appear at ~170 ppm .
- FT-IR : Look for C=O stretching (~1650 cm⁻¹) and O–H (hydroxymethyl) broad peaks (~3300 cm⁻¹) .
- HPLC-MS : Use reverse-phase C18 columns with UV detection (210 nm) to assess purity (>95% recommended for polymerization studies) .
- Contamination risks : Monitor for residual formaldehyde (via Schiff’s test) or unreacted N-vinylacetamide (GC-MS headspace analysis) .
Advanced: How can radical polymerization of this compound be optimized for controlled molecular weight distribution?
- Initiators : Use azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) at 1–3 mol% in benzene or chlorobenzene. AIBN yields narrower polydispersity indices (PDI <1.5) due to slower initiation rates .
- Temperature : Maintain 60–70°C for 8–12 hours; higher temperatures (>80°C) risk crosslinking via hydroxymethyl group reactivity .
- Post-polymerization : Dialyze against deionized water (MWCO 3.5 kDa) to remove unreacted monomer and initiator residues .
- Contradictions : Bulk polymerization (without solvent) may increase yield (36% vs. 10% in solvent) but requires rigorous oxygen exclusion to prevent chain termination .
Advanced: What are the stability challenges of this compound under varying storage conditions?
- Degradation pathways :
- Storage protocols :
- Contradictions : Aladdin SDS recommends dark, cool storage , while Combi-Blocks emphasizes refrigeration without light restrictions .
Advanced: How do conflicting safety classifications impact handling protocols for this compound?
- Contradictions :
- Mitigation strategies :
- Minimum PPE : Nitrile gloves, safety goggles, and lab coats regardless of supplier data .
- Ventilation: Use fume hoods for synthesis/polymerization steps to limit inhalation exposure .
- Emergency protocols: Immediate rinsing (15+ minutes for eye/skin contact) and medical consultation for persistent irritation .
Advanced: What mechanistic insights exist for the reactivity of the hydroxymethyl group in crosslinking applications?
- Crosslinking pathways :
- Analytical validation :
Basic: What spectroscopic techniques are most effective for quantifying hydroxymethyl group reactivity in solution?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
